2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal
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Overview
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal typically involves a multi-step process. One common method includes the condensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes in the presence of sodium bromide as an electrolyte. This reaction is carried out in a propanol medium under constant current density .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aldehyde group, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Uniqueness
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]pyridine core is a versatile scaffold that can be modified to yield a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal |
InChI |
InChI=1S/C10H14N2O/c1-8(7-13)9-6-12-5-3-2-4-10(12)11-9/h6-8H,2-5H2,1H3 |
InChI Key |
FBHJLBDDCFSXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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